molecular formula C23H18N4O4S2 B2529019 N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 868973-13-1

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2529019
CAS No.: 868973-13-1
M. Wt: 478.54
InChI Key: IBEWMVDFTRBCJK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of benzodioxole, naphthalene, thiadiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Naphthalene Acetamide: This involves the acylation of naphthalene with acetic anhydride followed by amination.

    Construction of the Thiadiazole Ring: This can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, naphthalene acetamide, and thiadiazole moieties using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or naphthalene moieties.

    Reduction: Reduced forms of the acetamide or thiadiazole groups.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(phenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • **N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(anthracen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties compared to similar compounds with different aromatic groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c28-20(10-15-6-3-5-14-4-1-2-7-17(14)15)25-22-26-27-23(33-22)32-12-21(29)24-16-8-9-18-19(11-16)31-13-30-18/h1-9,11H,10,12-13H2,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWMVDFTRBCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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